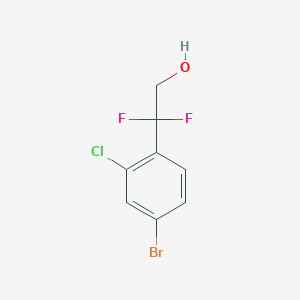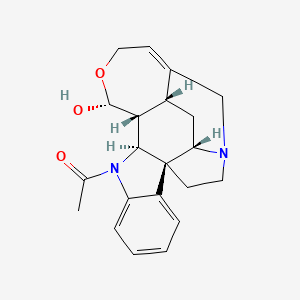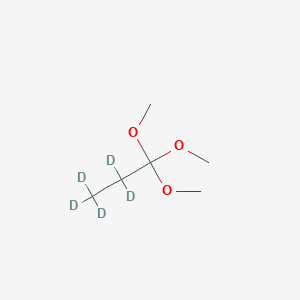
Trimethyl orthopropionate-2,2,3,3,3-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl orthopropionate-2,2,3,3,3-d5: is a deuterium-labeled compound with the molecular formula C6H9D5O3. It is a stable isotope-labeled analogue of trimethyl orthopropionate, commonly used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl orthopropionate-2,2,3,3,3-d5 can be synthesized through the reaction of deuterated methanol (CD3OD) with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and propionic acid, along with efficient distillation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl orthopropionate-2,2,3,3,3-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propionic acid and deuterated methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Propionic acid and deuterated methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trimethyl orthopropionate-2,2,3,3,3-d5 involves its use as a labeled compound to trace and study various chemical and biological processes. The deuterium atoms in the compound allow researchers to follow its path and interactions in different environments. This helps in understanding the molecular targets and pathways involved in the reactions it undergoes.
Comparison with Similar Compounds
Trimethyl orthopropionate: The non-deuterated analogue.
Trimethyl orthoacetate: Another orthoester with a similar structure but different alkyl groups.
Trimethyl orthobutyrate: Similar to trimethyl orthopropionate but with a longer carbon chain.
Uniqueness: Trimethyl orthopropionate-2,2,3,3,3-d5 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and tracing studies. This labeling provides distinct advantages in studying reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts.
Properties
CAS No. |
1219803-49-2 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1,1,1,2,2-pentadeuterio-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3/i1D3,5D2 |
InChI Key |
ZGMNAIODRDOMEK-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(OC)(OC)OC |
Canonical SMILES |
CCC(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)
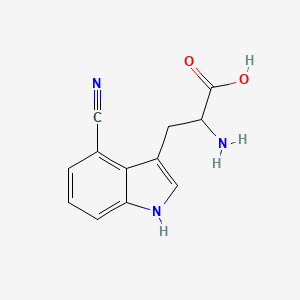
![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)

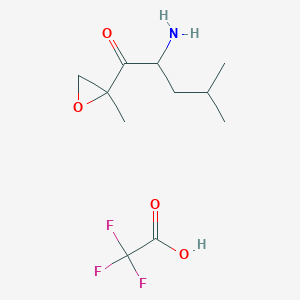

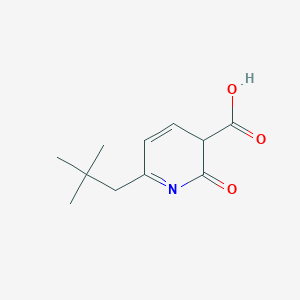
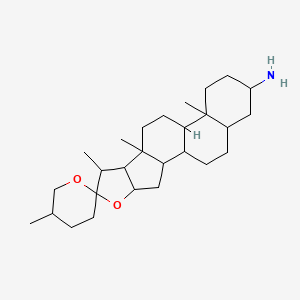


![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
